Structure Elucidation of 2-(Methylamino)-1,3-thiazole-4-carboxylic acid: A Technical Guide
Structure Elucidation of 2-(Methylamino)-1,3-thiazole-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure elucidation of 2-(methylamino)-1,3-thiazole-4-carboxylic acid. It outlines a probable synthetic route, predicted analytical data, and the logical workflow for structural confirmation, serving as a valuable resource for researchers in medicinal chemistry and drug discovery.
Proposed Synthesis
The synthesis of 2-(methylamino)-1,3-thiazole-4-carboxylic acid can be achieved via the Hantzsch thiazole synthesis. This classic method involves the condensation of an α-haloketone with a thioamide derivative.[1][2][3] In this proposed pathway, ethyl bromopyruvate is reacted with N-methylthiourea. The resulting ethyl ester is then hydrolyzed to yield the target carboxylic acid.
Experimental Protocol: Hantzsch Thiazole Synthesis and Hydrolysis
Step 1: Synthesis of Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate
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To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methylthiourea (1.0 eq) and absolute ethanol (50 mL).
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Stir the mixture at room temperature until the N-methylthiourea is completely dissolved.
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Add ethyl bromopyruvate (1.05 eq) dropwise to the solution over a period of 15 minutes.
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Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (1:1).
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Upon completion, allow the mixture to cool to room temperature.
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Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
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The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
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Recrystallize the crude product from ethanol to obtain pure ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate.
Step 2: Hydrolysis to 2-(Methylamino)-1,3-thiazole-4-carboxylic acid
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Dissolve the purified ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (1:1 v/v).
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Add sodium hydroxide (1.5 eq) to the solution and stir the mixture at room temperature for 12-18 hours.
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Monitor the hydrolysis by TLC until the starting material is no longer visible.
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After completion, remove the ethanol under reduced pressure.
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Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1M hydrochloric acid.
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The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the synthesis and structure confirmation of 2-(methylamino)-1,3-thiazole-4-carboxylic acid.
Predicted Spectroscopic Data
The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques. Below are the predicted data based on the known spectral characteristics of related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for 2-(methylamino)-1,3-thiazole-4-carboxylic acid are presented below. The acidic proton of the carboxylic acid and the amine proton are expected to be exchangeable with D₂O.[4]
Table 1: Predicted ¹H and ¹³C NMR Data
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -COOH | 12.0 - 13.0 (broad s) | 165 - 175 |
| Thiazole C5-H | 7.5 - 8.0 (s) | 115 - 125 |
| -NH-CH₃ | 3.0 - 3.2 (s) | 30 - 35 |
| -NH- | 5.0 - 6.0 (broad s) | - |
| Thiazole C2 | - | 160 - 170 |
| Thiazole C4 | - | 140 - 150 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for carboxylic acids include a very broad O-H stretch and a strong C=O stretch.[5][6][7][8]
Table 2: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description of Peak |
| O-H (Carboxylic Acid) | 2500 - 3300 | Very broad |
| N-H (Amine) | 3300 - 3500 | Medium, sharp |
| C-H (Methyl) | 2900 - 3000 | Weak to medium |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, sharp |
| C=N (Thiazole Ring) | 1600 - 1650 | Medium |
| C-N Stretch | 1250 - 1350 | Medium |
| C-O Stretch | 1200 - 1300 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 2-(methylamino)-1,3-thiazole-4-carboxylic acid, the molecular ion peak is expected. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45) radicals.[9] Fragmentation of the thiazole ring is also anticipated.[10][11]
Table 3: Predicted Mass Spectrometry Fragmentation
| m/z Value | Predicted Fragment Ion |
| [M]+ | Molecular Ion |
| [M-17]+ | Loss of -OH from the carboxylic acid |
| [M-45]+ | Loss of -COOH from the carboxylic acid |
| Fragments from the cleavage of the thiazole ring | |
| Fragments from the loss of the methylamino group |
Conclusion
The structure elucidation of 2-(methylamino)-1,3-thiazole-4-carboxylic acid can be systematically approached through a well-defined synthetic pathway followed by comprehensive spectroscopic analysis. The proposed Hantzsch synthesis provides a reliable method for obtaining the target compound. The predicted NMR, IR, and MS data presented in this guide offer a solid framework for the confirmation of its chemical structure, enabling further investigation into its potential applications in drug development and other scientific fields.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 4. researchgate.net [researchgate.net]
- 5. tutorchase.com [tutorchase.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 8. echemi.com [echemi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. article.sapub.org [article.sapub.org]
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